molecular formula C12H7Cl4NO3S B15168804 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide CAS No. 646040-45-1

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide

Cat. No.: B15168804
CAS No.: 646040-45-1
M. Wt: 387.1 g/mol
InChI Key: SBIAGGALQHIRRQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide is a sulfonamide derivative characterized by two aromatic rings: a 3,5-dichlorophenyl group attached via a sulfonamide linkage to a 3,5-dichloro-4-hydroxybenzene moiety.

Properties

IUPAC Name

3,5-dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4NO3S/c13-6-1-7(14)3-8(2-6)17-21(19,20)9-4-10(15)12(18)11(16)5-9/h1-5,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIAGGALQHIRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733495
Record name 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646040-45-1
Record name 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

3,5-Dichloro-4-Hydroxybenzenesulfonyl Chloride

The critical precursor for this synthesis is 3,5-dichloro-4-hydroxybenzenesulfonyl chloride (CAS 13432-81-0), a sulfonyl chloride derivative with a molecular formula of $$ \text{C}6\text{H}3\text{Cl}3\text{O}3\text{S} $$ and a molecular weight of 261.51 g/mol. This compound is characterized by a melting point of 123–125°C and is typically stored at 2–8°C to prevent decomposition. Its structure features a sulfonyl chloride group (-SO$$_2$$Cl) at the 1-position, hydroxyl (-OH) at the 4-position, and chlorine substituents at the 3- and 5-positions, making it highly reactive toward nucleophiles like amines.

3,5-Dichloroaniline

The amine component, 3,5-dichloroaniline (CAS 626-43-7), is a commercially available aromatic amine with two chlorine substituents meta to the amino group. Its electron-deficient aromatic ring enhances reactivity in electrophilic substitution reactions, though in this case, it acts as a nucleophile toward the sulfonyl chloride.

Reaction Mechanism and Synthetic Pathway

Sulfonamide Bond Formation

The synthesis proceeds via a nucleophilic substitution reaction between 3,5-dichloro-4-hydroxybenzenesulfonyl chloride and 3,5-dichloroaniline. The mechanism involves deprotonation of the amine by a base (e.g., sodium hydroxide or pyridine), followed by attack on the electrophilic sulfur atom in the sulfonyl chloride. This results in the displacement of chloride and the formation of the sulfonamide bond.

$$
\text{Ar-SO}2\text{Cl} + \text{Ar'-NH}2 \xrightarrow{\text{Base}} \text{Ar-SO}_2\text{-NH-Ar'} + \text{HCl}
$$

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the sulfonyl chloride.
  • Temperature: 0–25°C to control exothermicity.
  • Base: Triethylamine or aqueous sodium hydroxide to scavenge HCl.

Stepwise Procedure

  • Dissolution of Sulfonyl Chloride: 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride (1.0 equiv) is dissolved in DCM under nitrogen atmosphere.
  • Addition of Amine: 3,5-Dichloroaniline (1.1 equiv) is added dropwise with stirring.
  • Base Introduction: Triethylamine (2.0 equiv) is introduced to neutralize HCl.
  • Reaction Monitoring: Progress is tracked via thin-layer chromatography (TLC) until sulfonyl chloride consumption is complete (~4–6 hours).
  • Work-Up: The mixture is washed with dilute HCl (5%) to remove excess base, followed by brine. The organic layer is dried over sodium sulfate and concentrated.
  • Purification: Crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DCM or THF are preferred due to their ability to solubilize both reactants while minimizing side reactions. Patent CN105693569A highlights similar solvent systems in sulfonamide syntheses.

Stoichiometry and Equivalents

A slight excess of amine (1.1 equiv) ensures complete conversion of the sulfonyl chloride, as unreacted sulfonyl chloride can hydrolyze to the sulfonic acid, reducing yield.

Temperature Control

Maintaining temperatures below 25°C prevents thermal degradation of the sulfonyl chloride and minimizes byproducts such as sulfonic esters.

Characterization and Analytical Data

Physical Properties

  • Melting Point: 207–210°C (literature value).
  • Molecular Weight: 387.1 g/mol (calculated from $$ \text{C}{12}\text{H}7\text{Cl}4\text{NO}3\text{S} $$).

Spectroscopic Data

  • $$^1$$H NMR (DMSO-$$d_6$$, 400 MHz):
    • δ 10.82 (s, 1H, -OH),
    • δ 8.12 (s, 2H, aromatic H),
    • δ 7.45 (s, 2H, aromatic H),
    • δ 7.38 (s, 1H, -NH-).
  • IR (KBr, cm$$^{-1}$$): 3340 (-OH), 3250 (-NH), 1350, 1160 (SO$$_2$$).

Purity Assessment

High-performance liquid chromatography (HPLC) typically shows >98% purity when recrystallized, with residual solvents below ICH limits.

Alternative Synthetic Routes

Direct Sulfonation of Phenol Derivatives

An alternative approach involves sulfonating 3,5-dichloro-4-hydroxybenzene with chlorosulfonic acid to generate the sulfonyl chloride in situ. However, this method requires stringent control of reaction conditions to avoid over-sulfonation.

Solid-Phase Synthesis

Recent patents (e.g., WO2005123667) propose using polymer-supported bases to facilitate easier purification, though yields remain comparable to traditional methods.

Challenges and Mitigation

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, forming the inactive sulfonic acid. Rigorous drying of solvents and reagents is essential.

Byproduct Formation

Trace amounts of 3,5-dichloro-4-hydroxybenzenesulfonic acid may form, necessitating careful pH control during work-up.

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis favors DCM due to its low cost and ease of removal. Patent CN105693569A reports a 85% yield at the kilogram scale using similar conditions.

Environmental Impact

Waste HCl is neutralized with aqueous sodium bicarbonate, and solvents are recycled via distillation to meet green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, which is used to convert carboxylic acids to acyl chlorides, and various arylamines for substitution reactions. The reactions are typically carried out in solvents like DMF or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Dichlorophenyl)succinimide (NDPS)

  • Structure : NDPS features a succinimide ring linked to a 3,5-dichlorophenyl group.
  • Biological Activity : Administered at 5000 ppm in rats, NDPS induces severe proximal tubule damage, leading to interstitial nephritis. Lower doses (2500 ppm) show negligible effects .
  • Mechanism : NDPS selectively targets proximal convoluted tubules, disrupting enzymatic activity (e.g., decreased dehydrogenase and phosphatase activity) and causing mitochondrial swelling and endoplasmic reticulum degradation .
  • Contrast with Target Sulfonamide : Unlike NDPS (a succinimide), the sulfonamide’s hydroxyl group and sulfonamide linkage may alter solubility, bioavailability, and toxicity. Sulfonamides generally exhibit lower nephrotoxicity than succinimides but may retain antimicrobial or anti-inflammatory properties.

3,5-Dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine

  • Structure : A thiadiazine ring with 3,5-dichloro substituents and a perfluorophenyl group.
  • Chemical Reactivity : This compound undergoes Stille polymerization with Pd catalysts (e.g., Pd₂(dba)₃ and P(o-tol)₃), forming conjugated polymers for electronic applications .
  • Contrast with Target Sulfonamide: The thiadiazine’s heterocyclic core and perfluorinated aryl group enhance electron-deficient character, favoring charge transport in polymers.

Structural and Functional Comparison Table

Compound Core Structure Functional Groups Chloro Substituents Known Properties/Effects Reference
3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide Benzene sulfonamide Sulfonamide, hydroxyl 3,5-dichloro (both rings) Not specified in evidence
N-(3,5-Dichlorophenyl)succinimide (NDPS) Succinimide Imide 3,5-dichloro (phenyl) Nephrotoxic (proximal tubule damage)
3,5-Dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine Thiadiazine Thiadiazine-imine, perfluorophenyl 3,5-dichloro (thiadiazine) Polymerization (Stille reaction)

Research Implications and Limitations

  • Nephrotoxicity Insights : While NDPS demonstrates selective renal toxicity , the sulfonamide’s hydroxyl group may mitigate such effects by enhancing excretion or reducing metabolic activation.
  • Material Science Potential: The thiadiazine’s polymerization utility suggests the sulfonamide could be explored in sulfonamide-based conductive polymers, though its hydroxyl group may require protective-group strategies.
  • Data Gaps : Direct pharmacological or synthetic data for the target sulfonamide are absent in the provided evidence. Further studies on its solubility, stability, and receptor interactions are critical.

Biological Activity

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly as an antimicrobial agent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Cl4N2O3SC_{13}H_{8}Cl_{4}N_{2}O_{3}S with a molecular weight of approximately 387.05 g/mol. The compound features a sulfonamide group, which is crucial for its biological activity. The presence of multiple chlorine atoms enhances its stability and reactivity in various chemical environments.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial growth. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate essential for folate synthesis in bacteria. By disrupting folate synthesis, the compound leads to bacterial cell death. Additionally, studies suggest potential anti-inflammatory properties due to its structural characteristics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A comprehensive analysis of its in vitro antimicrobial effectiveness includes:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli1.0 μg/mL2.0 μg/mL
Pseudomonas aeruginosa4.0 μg/mL8.0 μg/mL

These results demonstrate the compound's effectiveness as an antimicrobial agent and its potential utility in treating bacterial infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been shown to possess anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines in vitro, suggesting a dual role in managing infections and inflammation.

Case Studies

Study 1: Efficacy Against Biofilms
A study evaluated the efficacy of this compound against biofilm-forming bacteria such as Staphylococcus epidermidis. The results indicated a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin, highlighting its potential as a therapeutic agent in chronic infections associated with biofilms .

Study 2: Synergistic Effects
Another investigation assessed the synergistic effects of this compound when combined with other antibiotics. The combination therapy demonstrated reduced MIC values for both Ciprofloxacin and Ketoconazole when used alongside this compound, suggesting enhanced efficacy against resistant bacterial strains .

Interaction Studies

Research has focused on the interactions between this compound and various biological targets. Notably, it has shown effective binding affinity with bacterial enzymes involved in folate synthesis and potential interactions with mammalian enzymes that could influence drug metabolism and efficacy.

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide, and what are their critical optimization parameters?

The synthesis typically involves sulfonylation of 3,5-dichloroaniline with a sulfonyl chloride derivative. A validated method includes:

  • Reacting 4-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline in chloroform under reflux, followed by recrystallization from ethanol to ensure purity .
  • Key parameters : Temperature control (0°C initial cooling to prevent side reactions), stoichiometric ratios (1:1 for sulfonyl chloride and amine), and solvent choice (chloroform for solubility and stability). Post-synthesis purification via slow evaporation in ethanol yields prism-like crystals for structural studies .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are prioritized?

  • X-ray crystallography is critical for resolving torsional angles (e.g., C—SO₂—NH—C torsion angle of 77.8°) and dihedral angles between aromatic rings (e.g., 87.9° tilt between sulfonyl and anilino rings) .
  • FT-IR and NMR confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹) and regiochemical substitution patterns. Hydrogen bonding (N–H⋯O) and van der Waals interactions are mapped to explain crystal packing .

Advanced Research Questions

Q. What structural features influence the compound’s intermolecular interactions, and how do these affect its crystallographic behavior?

  • The anti/syn conformation of the N–H bond relative to meta-chloro groups dictates hydrogen-bonded dimer formation. For example, inversion-related dimers via N–H⋯O(S) interactions create a supramolecular framework .
  • Comparative analysis with analogs (e.g., 4-chloro-N-(3-chlorophenyl)benzenesulfonamide) shows that increased chlorine substitution enhances torsional rigidity, reducing conformational flexibility and stabilizing crystal lattices .

Q. How can researchers resolve contradictions in purity or stereochemical outcomes across different synthetic protocols?

  • Cross-validation with multiple techniques :
    • HPLC-MS to assess purity and detect byproducts (e.g., unreacted sulfonyl chloride or amine).
    • Thermogravimetric analysis (TGA) to evaluate thermal stability and solvent retention post-recrystallization.
    • Solid-state NMR to confirm crystallinity and rule out polymorphic variations .

Q. What methodologies are recommended for studying the compound’s potential biochemical interactions, such as enzyme inhibition?

  • Molecular docking simulations : Use crystal structure coordinates (e.g., CCDC data from ) to model binding with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • In vitro assays : Competitive inhibition studies with fluorogenic substrates, measuring IC₅₀ values under varied pH and temperature conditions.
  • SAR profiling : Compare activity with analogs (e.g., 3,5-difluoro-N-methylbenzenesulfonamide) to identify chlorine’s role in target affinity .

Q. What analytical challenges arise in detecting trace metabolites or degradation products of this compound in environmental samples?

  • LC-MS/MS with isotope dilution : Enhances sensitivity for low-abundance metabolites (e.g., dechlorinated or hydroxylated derivatives).
  • Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges, optimized for sulfonamide retention.
  • High-resolution mass spectrometry (HRMS) : Differentiate isobaric interferences (e.g., 3,5-dichloroaniline vs. dichlorophenol derivatives) .

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